molecular formula C13H19NO3S2 B2798674 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)thiophene-2-carboxamide CAS No. 874788-57-5

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)thiophene-2-carboxamide

Cat. No.: B2798674
CAS No.: 874788-57-5
M. Wt: 301.42
InChI Key: GECPFKYLURKLSH-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a diketothiolan moiety, and an isobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene-2-carboxylic acid, which undergoes a series of reactions including esterification, amidation, and cyclization to introduce the diketothiolan moiety. The isobutyl group is then introduced through alkylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems for precise control of reaction parameters is crucial. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The diketothiolan moiety can be reduced to form thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents or organometallic reagents are used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring and diketothiolan moiety are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxothiolan-3-yl)-N-isobutyl-thiophene-2-carboxamide
  • N-(1,1-diketothiolan-3-yl)-N-methyl-thiophene-2-carboxamide
  • N-(1,1-dioxothiolan-3-yl)-N-methyl-thiophene-2-carboxamide

Uniqueness

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)thiophene-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S2/c1-10(2)8-14(11-5-7-19(16,17)9-11)13(15)12-4-3-6-18-12/h3-4,6,10-11H,5,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECPFKYLURKLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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